

Application Notes and Protocols: Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

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Compound of Interest

Compound Name: 3-Piperazinobenzisothiazole hydrochloride

Cat. No.: B043173

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Abstract

These application notes provide a comprehensive overview of the synthesis of **3-piperazinobenzisothiazole hydrochloride**, a key intermediate in the production of various active pharmaceutical ingredients (APIs). The document details a robust synthetic protocol starting from piperazine, including reaction conditions, purification methods, and analytical characterization. Furthermore, it summarizes the quantitative data from the synthesis and briefly discusses the pharmacological relevance of the target compound as a precursor to atypical antipsychotic agents.

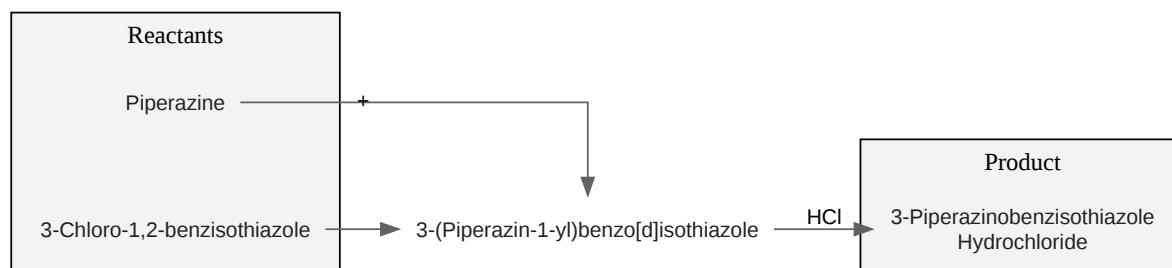
Introduction

3-Piperazinobenzisothiazole hydrochloride is a crucial building block in medicinal chemistry, most notably as a precursor for the synthesis of atypical antipsychotic drugs such as ziprasidone and lurasidone.^{[1][2][3]} These drugs are known to exhibit antagonist activity at dopamine (D2) and serotonin (5-HT2A) receptors, a mechanism central to their therapeutic effects in treating schizophrenia and bipolar disorder.^{[4][5][6]} The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a detailed, step-by-step protocol for the synthesis of **3-piperazinobenzisothiazole hydrochloride** from readily available starting materials.

Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

The synthesis involves a nucleophilic aromatic substitution reaction between piperazine and 3-chloro-1,2-benzisothiazole, followed by salt formation with hydrochloric acid.

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **3-Piperazinobenzisothiazole hydrochloride**.

Experimental Protocol

Materials:

- Piperazine (anhydrous)
- 3-Chloro-1,2-benzisothiazole
- tert-Butanol
- Toluene
- Isopropanol
- Concentrated Hydrochloric Acid (HCl)

- Sodium Hydroxide (50% aqueous solution)
- Water (deionized)
- Nitrogen gas

Equipment:

- Round-bottom flask with a mechanical stirrer, thermometer, condenser, and dropping funnel
- Heating mantle or oil bath
- Filtration apparatus (Büchner funnel, filter paper)
- Rotary evaporator
- pH meter or pH indicator strips
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask purged with nitrogen, combine anhydrous piperazine and tert-butanol.
- Heating: Heat the mixture to 100°C with stirring.
- Addition of 3-Chloro-1,2-benzisothiazole: Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated piperazine solution over approximately 20 minutes. An exothermic reaction will occur, and the temperature should be maintained between 112-118°C.
- Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching and Filtration: Cool the reaction mixture to 85°C and add water. Filter the resulting solution to remove any solids.

- Work-up:
 - Adjust the pH of the filtrate to approximately 12.2 with a 50% aqueous sodium hydroxide solution.
 - Extract the aqueous layer with toluene.
 - Separate the organic layer and wash it with water.
- Solvent Removal: Concentrate the toluene extract under reduced pressure.
- Salt Formation and Crystallization:
 - Add isopropanol to the concentrated toluene solution.
 - Slowly add concentrated hydrochloric acid to adjust the pH to 3.8, inducing precipitation of the hydrochloride salt.
 - Cool the slurry to 0°C and stir for 45 minutes.
- Isolation and Drying:
 - Filter the precipitate and wash the filter cake with cold isopropanol.
 - Dry the product under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.

Quantitative Data Summary

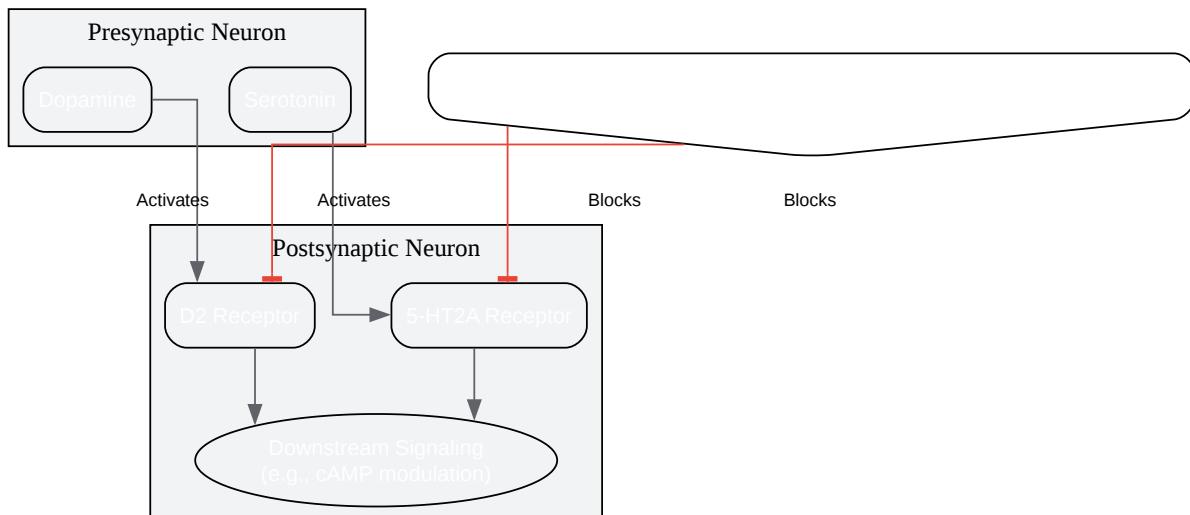
Parameter	Value	Reference
Reactants		
Piperazine	0.57 mol	[1]
3-Chloro-1,2-benzisothiazole	0.11 mol	[1]
Reaction Conditions		
Solvent	tert-Butanol	[1]
Reaction Temperature	112-121°C	[1]
Reaction Time	24 hours	[1]
Product		
Product Name	3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride	[1]
Appearance	Off-white solid	[1]
Yield	80%	[1]
Molecular Formula	C ₁₁ H ₁₄ ClN ₃ S	[1]
Molecular Weight	255.77 g/mol	[2]
CAS Number	87691-88-1	[1]

Application in Drug Development

3-Piperazinobenzisothiazole hydrochloride is a pivotal intermediate in the synthesis of several atypical antipsychotic drugs.[\[1\]](#)[\[7\]](#) These drugs are designed to modulate neurotransmitter activity in the brain, specifically targeting dopamine and serotonin receptors.

Signaling Pathway Diagram

The therapeutic effect of atypical antipsychotics derived from **3-piperazinobenzisothiazole hydrochloride** is primarily attributed to their antagonist activity at D2 and 5-HT2A receptors.

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Caption: Antagonistic action of atypical antipsychotics on D2 and 5-HT2A receptors.

Conclusion

The synthetic protocol detailed in these application notes provides a reliable and high-yielding method for the preparation of **3-piperazinobenzisothiazole hydrochloride**. The availability of this key intermediate is essential for the development and manufacturing of important atypical antipsychotic medications. The understanding of its role as a precursor to potent dopamine and serotonin receptor antagonists highlights its significance in the field of neuroscience and drug discovery.^{[4][6]} Further research into derivatives of this compound may lead to the discovery of novel therapeutics with improved efficacy and side-effect profiles.^[7]

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